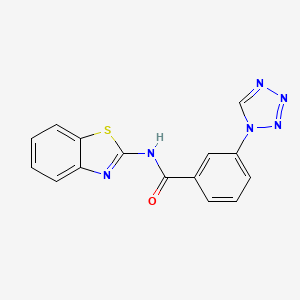
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMU is a urea derivative that is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has also been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been shown to have significant biochemical and physiological effects on various cell types. N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has also been shown to inhibit the growth of fungi by disrupting the biosynthesis of ergosterol and altering the permeability of the fungal cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea is also relatively easy to synthesize in large quantities, making it an attractive compound for high-throughput screening studies. However, N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has some limitations, including its potential toxicity and limited water solubility, which may affect its bioavailability in vivo.
Orientations Futures
For the study of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea include the development of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea-based drugs, the synthesis of novel N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea derivatives, and the study of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea as a herbicide and pesticide.
Méthodes De Synthèse
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form 4-fluoro-N-(4-methoxybenzylidene)aniline. This intermediate product is then reacted with urea in the presence of potassium carbonate to form N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea. The synthesis method has been optimized to obtain high yields of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea with high purity.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been investigated for its anticancer, antifungal, and antibacterial properties. N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been used as a building block for the synthesis of novel polyurethanes and polymers. In environmental science, N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential use as a herbicide and pesticide.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-14-8-2-11(3-9-14)10-17-15(19)18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSACIGKVWXAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)
![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)

![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)
![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)